n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide
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Overview
Description
n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide: is a compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This method facilitates the formation of the desired product in good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and indole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and cellular pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound’s versatility extends to industrial applications, where it can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds share the pyrazole moiety and exhibit similar biological activities.
1H-Pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines: These compounds also contain the pyrazole ring and are known for their therapeutic potential.
Uniqueness: n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide is unique due to the combination of pyrazole and indole rings in its structure. This dual functionality allows for a broader range of chemical reactions and biological activities compared to compounds with only one of these moieties.
Properties
CAS No. |
827318-25-2 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]propanamide |
InChI |
InChI=1S/C14H14N4O/c1-2-14(19)17-11-4-3-9-5-12(18-13(9)6-11)10-7-15-16-8-10/h3-8,18H,2H2,1H3,(H,15,16)(H,17,19) |
InChI Key |
MQNXHVHDZLQNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CNN=C3 |
Origin of Product |
United States |
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